Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate
Description
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is a specialized azetidine derivative characterized by a fluorosulfonylmethyl substituent. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and stability during synthetic processes, while the fluorosulfonyl moiety (-SO₂F) at the 3-position confers high electrophilicity, enabling applications in covalent bond formation (e.g., sulfonamide linkages) and serving as a versatile intermediate in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVFBMSTRFUZTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves several stepsThe reaction conditions typically involve the use of reagents such as fluorosulfonyl chloride and tert-butyl alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. The compound's structure allows for modifications that can enhance drug efficacy and specificity .
Potential Therapeutic Uses
- The fluorosulfonyl group enhances electrophilicity, making the compound a valuable candidate for synthesizing biologically active molecules. Researchers are exploring its potential in developing targeted therapies for various diseases.
Agricultural Chemistry
Agrochemical Formulation
- This compound is employed in creating agrochemicals, particularly pesticides. Its stability and effectiveness make it a preferred choice for developing new pest control solutions that can mitigate agricultural losses while being environmentally friendly .
Research on Pest Resistance
- Studies have indicated that compounds like this compound can contribute to the development of pest-resistant crops through innovative chemical formulations .
Material Science
Novel Polymer Development
- Researchers are investigating the use of this compound in creating advanced polymers. The compound's properties can enhance the durability and resistance of materials to environmental factors, making it valuable in various industrial applications .
Applications in Coatings
- The compound may also be used in formulating coatings that require specific chemical resistance and mechanical strength, expanding its utility beyond traditional applications.
Biochemical Research
Enzyme Inhibition Studies
- In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Understanding these pathways is crucial for developing therapies targeting metabolic disorders .
Interaction with Biological Targets
- Preliminary studies suggest that this compound can effectively interact with nucleophiles and electrophiles, leading to the formation of new compounds with potential therapeutic relevance. Further research is needed to elucidate specific biological interactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Group Comparison
Biological Activity
Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate (CAS: 1955507-07-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₉H₁₆FNO₄S
Molar Mass: 253.29 g/mol
Density: 1.287 g/cm³ (predicted)
Boiling Point: 342.5 °C (predicted)
pKa: -2.77 (predicted)
The compound features a tert-butyl group, a fluorosulfonylmethyl moiety, and an azetidine ring, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The fluorosulfonyl group is known to enhance electrophilicity, which may facilitate covalent bonding with nucleophilic sites on proteins or nucleic acids.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antitumor Activity: Some investigations have pointed towards potential antitumor effects, possibly through the induction of apoptosis in cancer cells.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial effects of various azetidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Study 2: Antitumor Potential
A separate investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and lung cancer cells.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate, and how do reaction conditions influence yield?
- Answer : Synthesis typically involves introducing the fluorosulfonylmethyl group to a Boc-protected azetidine core. Key steps include nucleophilic substitution or coupling reactions under anhydrous conditions. For analogous azetidine derivatives, reactions in dichloromethane (DCM) at 0–20°C with catalysts like DMAP and triethylamine (TEA) improved yields by minimizing side reactions . Post-synthesis purification via flash chromatography or C18 column chromatography is critical, as demonstrated in tert-butyl azetidine derivatives with yields ranging from 21% to 63% depending on substituents .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring and tert-butyl group. For example, tert-butyl protons appear as singlets near δ 1.4 ppm, while fluorosulfonylmethyl protons may show deshielded signals (δ 4.0–5.0 ppm). ¹⁹F NMR is critical for identifying fluorosulfonyl environments, with shifts around δ -110 to -120 ppm observed in related sulfonyl compounds .
- High-Resolution Mass Spectrometry (HRMS) : HRMS validates molecular ion peaks with <5 ppm error. In tert-butyl 3-(thiophen-3-yl)azetidine derivatives, HRMS matched theoretical [M+H]+ values (e.g., 210.1234 observed vs. 210.1230 calculated) .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Answer : Impurities often arise from incomplete Boc protection, fluorosulfonyl group hydrolysis, or azetidine ring oxidation. For example, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate was identified as a side product in related syntheses using LC-MS and NMR . Orthogonal purification (e.g., sequential column chromatography and recrystallization) minimizes these impurities, as shown in tert-butyl 3-(trifluoromethyl)azetidine derivatives .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield and purity in large-scale syntheses?
- Answer : Systematic optimization includes:
- Temperature Control : Lower temperatures (0°C) reduce fluorosulfonyl group hydrolysis, as demonstrated in sulfonylation reactions .
- Catalyst Screening : DMAP enhances coupling efficiency by activating electrophilic intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) improve solubility of Boc-protected intermediates .
- In-line Analytics : LC-MS or TLC monitoring identifies reaction endpoints, reducing over-reaction by-products .
Q. What computational strategies predict the reactivity of the fluorosulfonylmethyl group in downstream functionalization?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electrophilic sulfonyl centers, predicting regioselectivity in nucleophilic substitutions. For tert-butyl 3-(cyclopropyltriazolyl)piperidine derivatives, DFT-guided designs improved reaction outcomes by 30% . Molecular docking studies further predict interactions with biological targets, such as enzyme active sites, though experimental validation remains essential .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR splitting)?
- Answer : Discrepancies may stem from conformational dynamics or impurities. For example, azetidine ring puckering can split NMR signals. Resolving methods include:
- 2D NMR Techniques : HSQC and COSY correlate proton-carbon couplings to confirm connectivity .
- Comparative Analysis : Cross-referencing with tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate NMR data (δ 7.3–7.5 ppm for aromatic protons) clarifies ambiguous peaks .
- Deuteration Studies : Re-synthesizing the compound in deuterated solvents eliminates solvent-induced shifts .
Q. What strategies improve hydrolytic stability of the fluorosulfonylmethyl group in aqueous environments?
- Answer : Fluorosulfonyl groups are hydrolytically labile. Stabilization approaches include:
- Anhydrous Conditions : Molecular sieves or inert atmospheres reduce water exposure .
- Electron-Withdrawing Modifications : Introducing electron-deficient substituents (e.g., trifluoromethyl) near the sulfonyl group slows hydrolysis, as seen in tert-butyl 3-(difluoromethyl)azetidine derivatives .
- Buffered Systems : pH-controlled reactions (pH 6–7) minimize acid/base-catalyzed degradation .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Answer : The fluorosulfonyl group enables click chemistry (e.g., SuFEx reactions) for bioconjugation. For example, tert-butyl 3-[(diphenoxyphosphoryl)methyl]azetidine derivatives were coupled with amino acids to create α-aminophosphonate inhibitors, achieving 59% yield . Boc deprotection (e.g., HCl/dioxane) generates free amines for peptide coupling, as demonstrated in glycosylation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
